7-fluoro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
7-fluoro-3,4-dihydroquinolin-2(1H)-one is a chemical compound with the molecular formula C9H8FNO . It has a molecular weight of 165.16 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 7-fluoro-3,4-dihydro-1H-quinolin-2-one . The InChI code is InChI=1S/C9H8FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) . The Canonical SMILES representation is C1CC(=O)NC2=C1C=CC(=C2)F .Physical and Chemical Properties Analysis
The compound has a molecular weight of 165.16 g/mol . It has a topological polar surface area of 29.1 Ų . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has no rotatable bonds . The exact mass is 165.058992041 g/mol and the monoisotopic mass is also 165.058992041 g/mol . The compound has a complexity of 195 .Scientific Research Applications
Excited State Hydrogen Atom Transfer in Solvent Wire Clusters
The compound 7-fluoro-3,4-dihydroquinolin-2(1H)-one has been studied in the context of excited-state hydrogen atom transfer (ESHAT) reactions along unidirectionally hydrogen-bonded solvent ‘wire’ clusters. These studies involve the aromatic ‘scaffold’ molecule 7-hydroxyquinoline, which forms solvent wires through hydrogen bonding, facilitating ESHAT reactions. The research delves into the reaction mechanisms and the role of solvent effects on these processes, offering insights into the complex dynamics of ESHAT in molecular systems (Manca, Tanner, & Leutwyler, 2005).
Fluorinated Liquid Crystals - Properties and Applications
The unique properties imparted by fluorine atoms in organic compounds have been extensively researched, particularly in the field of liquid crystals. Fluorinated liquid crystals exhibit fascinating modifications to their physical properties due to the presence of the fluoro substituent. This research provides a comprehensive overview of the influence of fluorination on liquid crystal materials, discussing their altered melting points, mesophase morphology, transition temperatures, and other critical physical properties. The diverse applications of these materials, especially in liquid crystal display technologies, are also explored (Hird, 2007).
Antibacterial Agents in Mediterranean Finfish Farming
In the context of Mediterranean finfish farming, the usage of antibacterial agents, including fluoroquinolones, has been reviewed to understand their pharmacokinetics, efficacy, and environmental impact. This research addresses the need for effective antibacterial dosing regimes and highlights the importance of prudent selection and use of antibacterials to enhance treatment efficacy while minimizing environmental contamination (Rigos & Troisi, 2005).
Properties
IUPAC Name |
7-fluoro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWDWKUKAVRBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196652 | |
Record name | Carbostyril, 3,4-dihydro-7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4590-52-7 | |
Record name | Carbostyril, 3,4-dihydro-7-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004590527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbostyril, 3,4-dihydro-7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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